Methyl 4-{[(4-bromophenyl)(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-{[(4-BROMOPHENYL)(4-BUTYL-3,5-DIOXO-1,2-DIPHENYLTETRAHYDRO-1H-PYRAZOL-4-YL)METHYL]AMINO}BENZOATE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(4-BROMOPHENYL)(4-BUTYL-3,5-DIOXO-1,2-DIPHENYLTETRAHYDRO-1H-PYRAZOL-4-YL)METHYL]AMINO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(4-BROMOPHENYL)(4-BUTYL-3,5-DIOXO-1,2-DIPHENYLTETRAHYDRO-1H-PYRAZOL-4-YL)METHYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
METHYL 4-{[(4-BROMOPHENYL)(4-BUTYL-3,5-DIOXO-1,2-DIPHENYLTETRAHYDRO-1H-PYRAZOL-4-YL)METHYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-HIV activity.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of METHYL 4-{[(4-BROMOPHENYL)(4-BUTYL-3,5-DIOXO-1,2-DIPHENYLTETRAHYDRO-1H-PYRAZOL-4-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
METHYL 4-{[(4-BROMOPHENYL)(4-BUTYL-3,5-DIOXO-1,2-DIPHENYLTETRAHYDRO-1H-PYRAZOL-4-YL)METHYL]AMINO}BENZOATE is unique due to its complex structure, which combines multiple functional groups and offers diverse reactivity and applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C34H32BrN3O4 |
---|---|
Molecular Weight |
626.5 g/mol |
IUPAC Name |
methyl 4-[[(4-bromophenyl)-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl]amino]benzoate |
InChI |
InChI=1S/C34H32BrN3O4/c1-3-4-23-34(30(24-15-19-26(35)20-16-24)36-27-21-17-25(18-22-27)31(39)42-2)32(40)37(28-11-7-5-8-12-28)38(33(34)41)29-13-9-6-10-14-29/h5-22,30,36H,3-4,23H2,1-2H3 |
InChI Key |
REXDIKPFNKTSBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=C(C=C4)Br)NC5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.